5-溴-4-乙氧基-1H-吲唑

描述

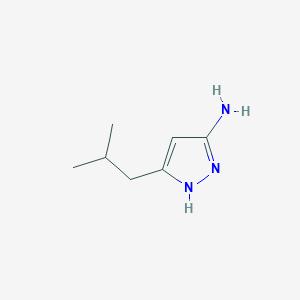

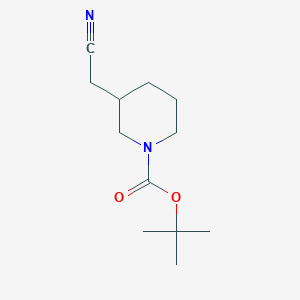

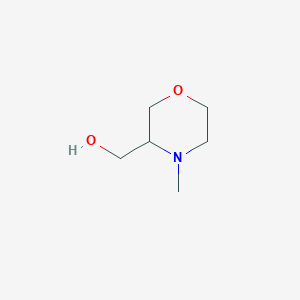

The compound of interest, 5-Bromo-4-ethoxy-1H-indazole, is a derivative of indazole, which is a heterocyclic compound containing a benzene ring fused with a pyrazole ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Although the provided papers do not directly discuss 5-Bromo-4-ethoxy-1H-indazole, they do provide insights into similar compounds and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the arylation of 5-bromoindazole-3-carboxylic acid methylester with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the typical multi-step nature of synthesizing indazole derivatives, which may be similar to the synthesis of 5-Bromo-4-ethoxy-1H-indazole.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the structure of the aforementioned diethylamide derivative was confirmed by single-crystal X-ray diffraction studies . Additionally, the molecular structure of related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, has been investigated using both experimental techniques like Fourier transform infrared spectroscopy (FT-IR) and theoretical methods including Hartree–Fock (HF) and density functional theory (DFT) . These methods provide detailed information on bond lengths, angles, and other structural parameters that are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one to yield α-aryl and α-vinyl N-acetylglycine ethyl esters demonstrates the reactivity of related heterocyclic compounds . Similarly, bromine to lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles show the potential for functional group transformations in these systems . These reactions are indicative of the types of chemical transformations that 5-Bromo-4-ethoxy-1H-indazole might also undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be quite diverse. Theoretical calculations can predict properties such as molecular electrostatic potential (MEP), natural bond orbital (NBO), and nonlinear optical (NLO) effects, as seen in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . Additionally, the crystal structure and Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provide insights into intermolecular interactions and crystal packing, which are important for understanding the solid-state properties of these compounds . These analyses are crucial for predicting how 5-Bromo-4-ethoxy-1H-indazole might behave in different environments and under various conditions.

科学研究应用

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used in the field of medicinal chemistry and have shown potential in the following areas:

- Antihypertensive Agents : Indazole derivatives have been used in the development of drugs to treat high blood pressure .

- Anticancer Agents : Some indazole derivatives have shown potential as anticancer agents .

- Antidepressants : Indazole compounds have also been explored for their potential use in treating depression .

- Anti-inflammatory Agents : Certain indazole derivatives have been found to have anti-inflammatory properties .

- Antibacterial Agents : Indazole compounds have been studied for their antibacterial activities .

- Treatment of Respiratory Diseases : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

-

Fibroblast Growth Factor Receptors (FGFRs) Inhibitory Activities : Some indazole derivatives have been synthesized and evaluated for their inhibitory activities against FGFRs . FGFRs play crucial roles in cell proliferation, survival, migration, and differentiation, and are attractive targets for cancer therapy .

-

Organic Synthesis : Indazole compounds, including “5-Bromo-4-ethoxy-1H-indazole”, can be used as organic synthesis materials . They can serve as building blocks in the synthesis of complex molecules for various applications .

-

Phosphoinositide 3-Kinase δ Inhibitors : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This enzyme plays a key role in the immune response, and its inhibition can help manage inflammatory and autoimmune diseases .

-

Antifungal Agents : Some indazole derivatives have shown potential as antifungal agents . They can inhibit the growth of various fungi, which can be useful in treating fungal infections .

-

Anti-HIV Activities : Indazole compounds have been studied for their anti-HIV activities . They can inhibit the replication of the HIV virus, which can be beneficial in the treatment of HIV/AIDS .

-

Antitumor Agents : Indazole derivatives have shown potential as antitumor agents . They can inhibit the growth of various types of cancer cells, which can be useful in cancer therapy .

-

HIV Protease Inhibitors : Indazole compounds have been studied for their use as HIV protease inhibitors . These inhibitors can prevent the HIV virus from replicating, which can be beneficial in the treatment of HIV/AIDS .

-

Serotonin Receptor Antagonists : Some indazole derivatives have been used as serotonin receptor antagonists . These compounds can block the action of serotonin, a neurotransmitter, which can be useful in treating conditions like depression and anxiety .

-

Aldose Reductase Inhibitors : Indazole compounds have been studied for their use as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose, and its inhibition can be useful in managing complications of diabetes .

-

Acetylcholinesterase Inhibitors : Some indazole derivatives have been used as acetylcholinesterase inhibitors . These inhibitors can increase the level of acetylcholine, a neurotransmitter, in the brain, which can be beneficial in treating conditions like Alzheimer’s disease .

-

Tyrosine Kinase Inhibitors : Indazole compounds have been used as tyrosine kinase inhibitors . These inhibitors can block the action of enzymes that contribute to cell growth and division, which can be useful in treating certain types of cancer .

-

Organic Synthesis Materials : “5-Bromo-4-ethoxy-1H-indazole” can be used as an organic synthesis material . It can serve as a building block in the synthesis of complex molecules for various applications .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-4-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-9-6-5-11-12-8(6)4-3-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZYANUDQSAWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630902 | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethoxy-1H-indazole | |

CAS RN |

850363-68-7 | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850363-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

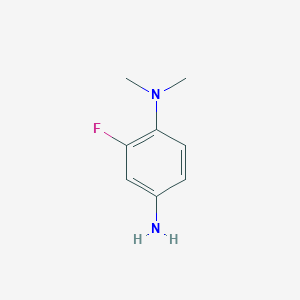

amino}acetic acid](/img/structure/B1290363.png)

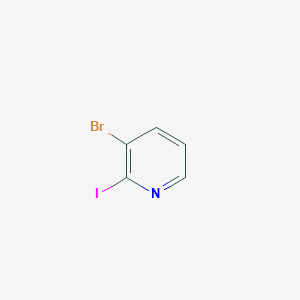

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

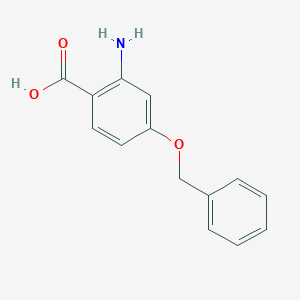

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)